2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide
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Overview
Description
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, a cyclohexyl ring, and a cyanopyrazinyl moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, including the formation of the phenoxy group, the cyclohexyl ring, and the cyanopyrazinyl moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The cyanopyrazinyl moiety can be reduced to form amine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with hydrophobic pockets in proteins, while the cyanopyrazinyl moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-pyridin-4-yl-acetamide
- 2-phenoxy-N-(2-pyridinyl)acetamide
- 2-phenoxy-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acetamide
Uniqueness
2-phenoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide is unique due to its combination of a phenoxy group, a cyclohexyl ring, and a cyanopyrazinyl moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c20-12-17-19(22-11-10-21-17)26-16-8-6-14(7-9-16)23-18(24)13-25-15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSAKAACZQOSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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